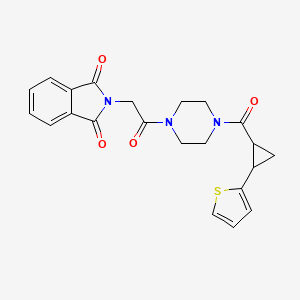
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Isoindoline derivatives have been found to interact with the human dopamine receptor d2
Mode of Action
The exact mode of action of this compound is currently unknown. Isoindoline derivatives have been shown to interact with the allosteric binding site of the dopamine receptor D2 , which could suggest a similar mode of action for this compound. The interaction with the receptor could lead to changes in the receptor’s activity, affecting the signaling pathways it is involved in.
生化学分析
Biochemical Properties
It is known that the compound can undergo rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it a potential building block for creating a protein degrader library .
Molecular Mechanism
It is known that the compound can interact with biomolecules through binding interactions
生物活性
Chemical Structure and Properties
The compound can be described by the following structural components:
- Isoindoline core : This structure is known for its role in various biological activities.
- Piperazine moiety : Often linked to pharmacological properties, particularly in neuropharmacology.
- Thiophene ring : Contributes to the electronic properties of the compound, potentially enhancing its biological interactions.
Molecular Formula
The molecular formula for this compound is C20H22N2O3S.
The biological activity of the compound primarily revolves around its interaction with various biological targets:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways. These kinases are often implicated in cancer and other diseases characterized by uncontrolled cell proliferation.
- Modulation of Neurotransmitter Receptors : The piperazine component suggests potential activity at neurotransmitter receptors, which could be relevant for treating neurological disorders.
Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation.
- Antidepressant Effects : Given its structural similarity to known antidepressants, it may exhibit mood-enhancing properties.
- Anti-inflammatory Properties : The thiophene ring is often associated with anti-inflammatory activity, suggesting potential use in treating inflammatory diseases.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of the compound against various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.
- Another study focused on its effects on neuronal cells, showing enhanced survival rates under stress conditions.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, indicating potential efficacy as an anticancer agent.
- Behavioral assays suggested antidepressant-like effects in rodent models, warranting further exploration into its neuropharmacological profile.
Comparative Analysis
化学反応の分析
Substitution and Stability Reactions
The compound’s reactive sites include:
-
Cyclopropane Ring : Susceptible to ring-opening reactions under acidic or oxidative conditions, forming thiophene derivatives .
-
Piperazine Nitrogen : Participates in alkylation, acylation, and nucleophilic substitutions. For example, reaction with methyl iodide yields N-methylated derivatives .
-
Isoindoline-dione Core : The carbonyl groups undergo hydrolysis under strong basic conditions to form phthalic acid derivatives .
Key Stability Considerations :
-
Stable in polar aprotic solvents (e.g., DMF, DMSO) at temperatures below 100°C .
-
Degrades in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH) .
Functionalization for Pharmacological Optimization
The compound’s structure allows strategic modifications to enhance bioactivity:
Mechanistic Insights from Computational Studies
-
Docking Analysis : The thiophene-cyclopropane group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase) .
-
Molecular Dynamics : The ethyl linker between isoindoline-dione and piperazine provides conformational flexibility, critical for binding interactions .
特性
IUPAC Name |
2-[2-oxo-2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-19(13-25-21(28)14-4-1-2-5-15(14)22(25)29)23-7-9-24(10-8-23)20(27)17-12-16(17)18-6-3-11-30-18/h1-6,11,16-17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXQVAYZWFWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4CC4C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













